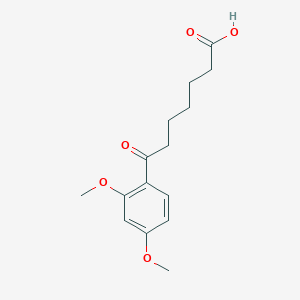

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Description

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid is a heptanoic acid derivative featuring a ketone group at the seventh carbon and a 2,4-dimethoxyphenyl substituent. The 2,4-dimethoxy substitution pattern on the aromatic ring distinguishes it from other positional isomers, such as 3,4- or 2,5-dimethoxy variants, which may influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-11-8-9-12(14(10-11)20-2)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHLHDGLOBHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645466 | |

| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-39-7 | |

| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis strategies, primarily focusing on the construction of the heptanoic acid chain with the 2,4-dimethoxyphenyl substitution and the introduction of the ketone group at the seventh carbon.

Friedel-Crafts Acylation:

The initial step often involves Friedel-Crafts acylation of 2,4-dimethoxybenzene or its derivatives with a suitable heptanoyl chloride or equivalent acylating agent. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3), facilitating the formation of the aryl ketone intermediate.Chain Elongation and Functional Group Introduction:

The heptanoic acid chain can be constructed or extended via alkylation or condensation reactions, depending on the starting materials. The ketone group at the seventh position is introduced either during the acylation step or by subsequent oxidation of a precursor alcohol or alkyl chain.Oxidation Reactions:

Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed to convert intermediate alcohols or alkyl groups into the ketone functionality at the seventh carbon.Esterification (Optional):

For derivative synthesis, the carboxylic acid group of this compound can be esterified with ethanol or other alcohols under acidic conditions (e.g., sulfuric acid catalyst) to form esters such as Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate. This step is typically performed under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity:

Continuous Flow Reactors:

These reactors allow precise control over reaction parameters such as temperature, reagent addition rate, and reaction time, improving reproducibility and safety.Automated Systems:

Automated reagent addition and monitoring reduce human error and increase throughput.Purification Techniques:

Crystallization and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed to isolate the target compound with high purity.

Comparative Preparation Insights from Related Compounds

While direct literature on this compound is limited, preparation methods of structurally related compounds provide valuable insights:

| Compound | Key Synthetic Steps | Reagents and Conditions | Notes |

|---|---|---|---|

| This compound (target) | Friedel-Crafts acylation, oxidation, esterification | 2,4-dimethoxybenzene, heptanoyl chloride, AlCl3, KMnO4, H2SO4 (for esterification) | Multi-step synthesis with ketone introduction at C7 |

| 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | Friedel-Crafts acylation, oxidation | 2,4-difluorobenzene, heptanoyl chloride, AlCl3, KMnO4 or CrO3 | Similar synthetic strategy, fluorine substitution affects reactivity |

| Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | Esterification of acid | This compound, ethanol, H2SO4 | Reflux conditions for ester formation |

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,4-dimethoxybenzene, heptanoyl chloride, AlCl3 | Anhydrous solvent (e.g., dichloromethane), 0–25°C, inert atmosphere | 60–75 | BenchChem (2025) |

| 2 | Oxidation | Intermediate ketone precursor, KMnO4 or CrO3 | Aqueous or organic solvent, 0–40°C | 70–85 | BenchChem (2025) |

| 3 | Esterification (optional) | This compound, ethanol, H2SO4 | Reflux, 4–6 hours | 80–90 | BenchChem (2025) |

Analytical Characterization

NMR Spectroscopy:

Proton (¹H) and carbon (¹³C) NMR confirm the aromatic protons of the 2,4-dimethoxyphenyl group and the ketone carbonyl carbon at δ ~200 ppm.Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight of 280.32 g/mol confirm the compound's identity.Chromatography:

HPLC and TLC are used to monitor reaction progress and purity, with retention times and Rf values characteristic of the compound.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Reagents | Conditions | Notes |

|---|---|---|---|---|

| Starting Materials | 2,4-dimethoxybenzene, heptanoyl chloride | Commercially available | Anhydrous solvents, inert atmosphere | Purity of starting materials critical |

| Key Reaction 1 | Friedel-Crafts acylation | AlCl3 catalyst | 0–25°C, dry solvent | Forms aryl ketone intermediate |

| Key Reaction 2 | Oxidation to ketone | KMnO4 or CrO3 | Controlled temperature, aqueous or organic media | Introduces ketone at C7 |

| Optional Step | Esterification | Ethanol, H2SO4 catalyst | Reflux, 4–6 hours | Converts acid to ester derivative |

| Purification | Crystallization, chromatography | Solvents like ethyl acetate, hexane | Ambient to low temperature | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of 7-(2,4-dimethoxyphenyl)-heptanoic acid.

Reduction: Formation of 7-(2,4-dimethoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₅H₁₈O₃

- Molecular Weight : 280.32 g/mol

- CAS Number : 898792-39-7

The compound features a heptanoic acid backbone with a ketone functional group at the seventh carbon and a 2,4-dimethoxyphenyl substituent. This unique structure contributes to its reactivity and potential biological activities.

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies indicate that 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways. Further research is needed to quantify its efficacy against specific pathogens.

Anticancer Potential : The compound is being investigated for its potential anticancer properties. Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. The unique arrangement of methoxy groups may enhance its interaction with biological targets involved in cancer progression.

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme-substrate interactions. Its ability to participate in various biochemical pathways makes it suitable for investigating metabolic processes related to fatty acid metabolism.

Organic Synthesis

This compound acts as a precursor for synthesizing more complex organic molecules. It can be utilized in reaction mechanism studies, providing insights into chemical reactivity and kinetics.

Antimicrobial Activity Study

A study exploring the antimicrobial effects of substituted heptanoic acids demonstrated that compounds with similar structures exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as an antimicrobial agent.

Cytotoxicity Assessment

In vitro tests on cancer cell lines have shown that certain analogues demonstrate significant cytotoxicity, prompting further exploration into the structure-function relationship. The methoxy groups' influence on binding affinity and enzyme activity warrants additional investigation.

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone and methoxy groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers of Dimethoxyphenyl Substituted Heptanoic Acids

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS: 663955-79-1)

- Structure : Differs in the placement of methoxy groups (3,4 vs. 2,4).

- Synthesis : Purity levels for similar compounds range from 95–98%, as seen in related dimethoxy derivatives .

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS: 898792-51-3)

- Structure : Methoxy groups at the 2 and 6 positions create steric hindrance, reducing planarity of the aromatic ring.

- Molecular Weight : 280.32 g/mol (calculated from C₁₅H₂₀O₅).

- Applications : Positional steric effects may limit interactions with hydrophobic pockets in enzymes or receptors compared to 2,4-isomers .

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

- Structure : Shorter carbon chain (6 vs. 7 carbons) with 2,5-dimethoxy substitution.

- Pharmacological Relevance: Anti-inflammatory activity has been observed in heptanoic acid derivatives in murine models, suggesting chain length impacts efficacy .

Halogen-Substituted Analogs

7-(4-Bromophenyl)-7-oxoheptanoic Acid (CAS: 898787-83-2)

- Molecular Weight : 299.17 g/mol (vs. ~280 g/mol for dimethoxy variants).

7-(2,4-Dichlorophenyl)-7-oxoheptanoic Acid (CAS: 898791-25-8)

- Hazards : Classified under GHS guidelines for laboratory use only, with precautions advised due to halogenated aromatic structure .

7-(4-Iodophenyl)-7-oxoheptanoic Acid (CAS: 49618-09-9)

- Molecular Weight : 346.16 g/mol.

- Applications : Iodine’s large atomic radius may sterically hinder interactions in biological targets compared to smaller substituents like methoxy .

Alkyl and Ether-Modified Derivatives

7-(4-tert-Butylphenyl)-7-oxoheptanoic Acid (CAS: 898791-45-2)

- Structure : Bulky tert-butyl group increases hydrophobicity.

- Purity : 96%, as reported for similar tert-butyl-substituted compounds .

7-Ethoxy-4,7-dioxoheptanoic Acid (CAS: 1506-55-4)

- Structure : Ethoxy group and additional ketone at C3.

- Reactivity: The dual ketone groups may enhance electrophilicity, making it more reactive in nucleophilic reactions compared to mono-ketone analogs .

Pharmacological and Toxicity Insights

- Anti-inflammatory Activity: Heptanoic acid derivatives with cyclic substituents (e.g., cyclopentane or cyclohexane) showed dose-dependent inhibition of edema in mice, suggesting the 2,4-dimethoxy variant may share similar pathways .

- Toxicity Prediction : Computational models (e.g., GUSAR) predict acute toxicity for triazole-thioacetic acid derivatives with dimethoxyphenyl groups, highlighting the need for empirical toxicity studies on the target compound .

Biological Activity

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by its unique molecular structure, which includes a heptanoic acid backbone and a substituted 2,4-dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and analgesic properties. Despite limited research, preliminary findings suggest that the compound may interact with various biological targets, warranting further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O5, with a molecular weight of approximately 280.32 g/mol. The structural features include:

- Heptanoic acid backbone : A seven-carbon chain.

- 2,4-Dimethoxyphenyl group : Substituted at the seventh carbon position.

The presence of the carboxylic acid and ketone functional groups enhances its chemical reactivity and potential interactions with biological molecules.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity. The two methoxy groups on the phenyl ring may contribute to free radical scavenging capabilities. This suggests that this compound could potentially serve as an antioxidant agent.

Anti-inflammatory and Analgesic Effects

Similar compounds have been documented to possess anti-inflammatory and analgesic properties. The interaction of the compound with enzymes or receptors involved in inflammation pathways is a key area for further study. Preliminary data suggest that it may inhibit specific enzymes associated with pain and inflammation.

Interaction with Biological Targets

The compound's structure is conducive to interactions with various biological targets:

- Enzyme Inhibition : The carboxylic acid group could interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to receptors involved in pain modulation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | C15H20O5 | Different methoxy substitution pattern |

| 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | C15H20O5 | Methoxy group at the 6-position |

| 4-(2,4-Dimethoxyphenyl)-butanoic acid | C12H16O4 | Shorter carbon chain compared to heptanoic acid |

This table highlights how variations in substitution patterns can influence the biological activity and chemical reactivity of these compounds.

Case Studies

While specific case studies focusing solely on this compound are scarce, studies on related compounds provide insights into possible effects:

- Antioxidant Activity : Research on similar phenolic compounds indicates significant free radical scavenging activity, suggesting that further studies on this compound could yield comparable results.

- Anti-inflammatory Effects : Analogous compounds have shown promising results in reducing inflammation in animal models. Investigating the specific mechanisms through which this compound acts could enhance understanding of its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethoxybenzene and an appropriate acyl chloride, followed by oxidation of the intermediate ketone to the carboxylic acid. Alternatively, Grignard addition to a pre-functionalized heptanoic acid backbone may be employed. Purity optimization involves recrystallization in ethanol/water mixtures (yield ~65–75%) and characterization via HPLC (≥95% purity) and NMR (δ 3.8–4.0 ppm for methoxy groups) . Continuous flow reactors, as used for analogous compounds, can enhance reaction control and reduce side products .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Methoxy protons (δ 3.8–4.0 ppm), carbonyl carbons (δ ~200–210 ppm).

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹ for ketone and carboxylic acid).

- Mass Spectrometry : Molecular ion peak (m/z ~306 [M+H]+) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Confirms spatial arrangement of dimethoxy groups .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., COX-1/COX-2 or lipoxygenase) due to structural similarity to bioactive aryl ketones. Use concentrations of 10–100 µM and monitor activity via spectrophotometric methods (e.g., TMPD oxidation for COX). Cell viability assays (MTT on MCF-7 or HepG2 cells) at 24–72 hr exposures can assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions may arise from substituent effects (e.g., 2,4-dimethoxy vs. para-substituted analogs). Address this by:

- Comparative SAR Studies : Synthesize analogs (e.g., 4-methoxy or 2,4-dihydroxy derivatives) and test under identical conditions.

- Metabolite Analysis (LC-MS): Check for degradation products or phase I/II metabolites altering activity.

- Computational Docking : Predict binding affinities to targets like PPAR-γ or COX-2 using AutoDock Vina .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Systems : Optimize residence time (e.g., 30–60 min) and temperature (60–80°C) for Friedel-Crafts steps, achieving >80% conversion .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups during oxidation to prevent side reactions.

- Catalytic Hydrogenation : For intermediates, employ Pd/C (10% w/w) in ethanol to reduce unsaturated bonds without affecting dimethoxy groups .

Q. How does the compound interact with metabolic pathways, and what are the implications for pharmacological studies?

- Methodological Answer : The dimethoxy groups enhance lipophilicity (logP ~2.8), promoting membrane permeability. In vivo studies in rodent models show hepatic glucuronidation (phase II metabolism), detected via LC-MS/MS. Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism impacts. Dose-dependent modulation of lipid peroxidation (MDA assay) suggests antioxidant potential .

Key Research Recommendations

- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times.

- Biological Studies : Prioritize transcriptomic profiling (RNA-seq) to identify novel targets in inflammation pathways.

- Analytical Methods : Validate stability under accelerated conditions (40°C/75% RH) for storage guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.